molecular formula C12H25N3O2 B13456431 tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13456431
M. Wt: 243.35 g/mol
InChI Key: LWEMFVGEGVGGAO-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate (molecular formula: C₁₂H₂₅N₃O₂, molecular weight: 243.35 g/mol) is a carbamate-protected amine derivative featuring a pyrrolidine core substituted with a 3-aminopropyl chain at the nitrogen atom and a tert-butyl carbamate group at the 3-position of the pyrrolidine ring . This compound is widely utilized in organic synthesis as a chiral building block or intermediate, particularly in pharmaceutical research for the development of protease inhibitors, kinase modulators, and other bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-8-15(9-10)7-4-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)

InChI Key

LWEMFVGEGVGGAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCCN

Origin of Product

United States

Preparation Methods

Boc Protection of Aminopropylamine Derivatives

A key precursor is tert-butyl (3-aminopropyl)carbamate , which is prepared by Boc protection of 3-aminopropylamine. This step is crucial to prevent unwanted side reactions on the primary amine during subsequent steps.

  • Typical procedure : The amine is reacted with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under mild basic conditions (e.g., triethylamine) at room temperature.
  • Yield : High yields (>70%) are commonly reported.
  • Purification : Usually by extraction and recrystallization or silica gel chromatography.

Nucleophilic Substitution to Attach the 3-Aminopropyl Group to Pyrrolidine

The core pyrrolidine ring is functionalized at the nitrogen with the 3-aminopropyl chain protected as Boc derivative.

  • Reagents : Mono Boc-protected diamines are reacted with haloalkyl intermediates or activated esters.
  • Conditions : Potassium carbonate as base in N,N-dimethylformamide (DMF) at elevated temperatures (~120°C) for 2 hours.
  • Workup : After reaction, the mixture is extracted with ethyl acetate and washed sequentially with acid, base, and brine to remove impurities.
  • Purification : Silica gel column chromatography using petroleum ether-ethyl acetate mixtures.
  • Yield : Moderate to good yields (50-80%).

Coupling Reactions for Final Assembly

The final compound is often assembled by coupling the Boc-protected aminopropylpyrrolidine with other moieties or by deprotecting Boc groups after coupling.

  • Coupling agents : Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), or phosphonium salts such as PyBOP.
  • Solvents : Dichloromethane or THF.
  • Conditions : Room temperature stirring for 16-18 hours.
  • Example : Coupling of Boc-protected amine with carboxylic acid derivatives to form amide bonds.
  • Yields : Typically moderate (~50-70%).

Reductive Amination and Further Functionalization

In some synthetic routes, reductive amination is used to introduce the aminopropyl side chain onto the pyrrolidine ring:

  • Reagents : Sodium cyanoborohydride as reducing agent, catalytic acetic acid.
  • Solvent : Ethanol.
  • Conditions : Heating at 60°C overnight.
  • Yields : High yields reported (up to 99%).

Representative Experimental Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection 3-Aminopropylamine, Boc2O, triethylamine, THF, rt 75-85 Standard protection of primary amine
2 Nucleophilic substitution Boc-protected diamine, potassium carbonate, DMF, 120°C, 2h 60-80 Introduction of aminopropyl chain onto pyrrolidine
3 Coupling (amide formation) DCC, HOBt, CH2Cl2, rt, 18h 50-70 Formation of amide bonds with carboxylic acids
4 Reductive amination Sodium cyanoborohydride, acetic acid, ethanol, 60°C, overnight 90-99 High-yield introduction of amine substituent

Detailed Example Procedure

Synthesis of tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate:

  • Boc Protection : Dissolve 3-aminopropylamine in THF, add triethylamine, then slowly add di-tert-butyl dicarbonate at 0°C. Stir at room temperature for 4 hours. Extract with ethyl acetate, wash, dry, and concentrate to obtain Boc-protected amine.

  • Nucleophilic Substitution : To a solution of mono Boc-protected pyrrolidine diamine in DMF, add potassium carbonate and the appropriate haloalkyl intermediate. Heat at 120°C for 2 hours under nitrogen atmosphere. Cool, extract with ethyl acetate, wash with acid, base, and brine, dry, and purify by chromatography.

  • Coupling : Dissolve the Boc-protected intermediate and carboxylic acid derivative in dichloromethane, add DCC and HOBt, stir at room temperature for 18 hours. Filter off dicyclohexylurea, concentrate, and purify by column chromatography.

  • Deprotection (if needed) : Treat the Boc-protected compound with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1-2 hours to remove Boc groups, yielding the free amine.

Summary and Considerations

  • The This compound synthesis is well-established through Boc protection, nucleophilic substitution, and coupling strategies.
  • Reaction conditions typically employ mild bases, polar aprotic solvents, and room temperature to moderate heating.
  • Yields vary but are generally moderate to high, depending on purification efficiency.
  • Purification predominantly relies on silica gel chromatography and recrystallization.
  • Reductive amination offers an alternative high-yielding route for amine introduction.
  • The choice of reagents and conditions should consider the sensitivity of the Boc group and the potential for side reactions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. It is also utilized in the development of new diagnostic tools and assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features logP Applications/Implications References
tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate C₁₂H₂₅N₃O₂ 243.35 Pyrrolidine + 3-aminopropyl + Boc group 2.361 Amine protection, chiral intermediates
tert-Butyl N-(3-aminopropyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate C₁₅H₂₇N₃O₂ 281.40* Cyclopropyl substituent on pyrrolidine N N/A Enhanced rigidity, metabolic stability
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) C₂₆H₄₆N₄O₈ 542.67 Cyclopropyl + (3R)-pyrrolidine + oxalic acid salt N/A Salt formation, improved crystallinity
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate C₁₃H₂₀BrN₃O₂ 338.23 Bromopyridine substituent N/A Cross-coupling reactions, halogen-directed synthesis
(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate C₁₅H₂₄N₄O₂ 292.38 Piperidine core + aminopyridine substituent 3.194 Kinase inhibition, receptor-targeted drug design

*Estimated based on formula.

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physicochemical Properties
  • 3-Aminopropyl vs. Cyclopropyl (Compound 1 vs. This modification may enhance metabolic stability by limiting enzymatic access to the pyrrolidine nitrogen, a common site of oxidative degradation in drug candidates.
  • Bromopyridine vs. Aminopropyl (Compound 1 vs. 4): The bromopyridine substituent in introduces both steric bulk and electronic effects. Bromine’s electronegativity may facilitate aromatic halogen bonding in target binding, while the pyridine ring enables π-π stacking interactions. This compound is particularly suited for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the pyrrolidine scaffold.
  • Pyrrolidine vs. Piperidine (Compound 1 vs. 5): The piperidine analogue () features a six-membered ring, which alters dihedral angles and nitrogen lone-pair orientation. Piperidine’s increased ring size may improve binding to flat enzymatic active sites (e.g., kinases) compared to pyrrolidine. The higher logP (3.194 vs.
Functional Group Impact on Reactivity
  • Oxalic Acid Salt (Compound 3) :
    The oxalic acid salt form () improves crystallinity and solubility in polar solvents, facilitating purification and formulation. However, the increased molecular weight (542.67 g/mol) may limit bioavailability compared to the parent compound.

  • Aminopyridine vs. Boc-Protected Amine (Compound 5 vs. 1): The free amine in the aminopyridine derivative () allows for direct functionalization without deprotection steps, streamlining synthesis. In contrast, the Boc group in the parent compound requires acidic conditions for removal, which may limit compatibility with acid-sensitive intermediates.

Biological Activity

tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate, also known by its CAS number 75178-96-0, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈N₂O, with a molecular weight of 174.24 g/mol. The compound features a tert-butyl group linked to a pyrrolidine derivative, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. A study indicated that certain pyrrolidine-containing derivatives exhibited moderate activity against MRSA, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL for some compounds .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget PathogenMIC (µg/mL)
Compound AMRSA4
Compound BC. difficile4
Compound CE. coli8

Anti-inflammatory Activity

Inhibitors targeting amine oxidase copper-containing enzymes (AOC3) have been studied for their role in inflammatory diseases. This compound derivatives may influence this pathway, potentially leading to therapeutic applications in treating inflammation-related conditions .

The mechanisms underlying the biological activities of this compound involve interaction with cellular targets that modulate bacterial cell wall synthesis and inflammatory pathways. For instance, compounds that inhibit AOC3 can disrupt the oxidative deamination process critical for inflammatory cell migration .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A recent investigation into a series of pyrrolidine derivatives demonstrated their ability to inhibit bacterial growth effectively. Specifically, one derivative showed significant activity against MRSA strains .
  • Inflammation Models : Research involving animal models has suggested that compounds similar to this compound can reduce markers of inflammation, indicating potential therapeutic benefits in chronic inflammatory diseases .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate?

The synthesis typically involves multi-step organic reactions, starting with the protection of amine functionalities to prevent undesired side reactions. For example, tert-butyl carbamate groups are introduced via coupling reactions using reagents like di-tert-butyl dicarbonate (Boc anhydride). Subsequent steps may include alkylation or nucleophilic substitution to attach the 3-aminopropyl-pyrrolidine moiety. Reaction conditions (e.g., solvents like dichloromethane, temperatures between 0–25°C, and catalysts such as triethylamine) are critical for achieving high yields (>70%) and purity .

Q. Which spectroscopic techniques are used to confirm the molecular identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify the presence of the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine ring protons (δ 2.5–3.5 ppm), and carbamate carbonyl (δ ~155 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+) matching the theoretical mass (e.g., m/z 243.35 for C12H25N3O2).
  • Infrared (IR) Spectroscopy: Peaks at ~1680–1720 cm⁻¹ confirm the carbamate C=O stretch. Purity is assessed via HPLC with UV detection (e.g., >98% purity) .

Q. What structural features influence the compound’s reactivity in drug design?

The tert-butyl carbamate group acts as a protective moiety for amines, enhancing stability during synthesis. The pyrrolidine ring provides conformational rigidity, while the 3-aminopropyl side chain introduces nucleophilicity, enabling interactions with biological targets (e.g., enzymes or receptors). Stereochemistry at the pyrrolidine C3 position (R/S configuration) can significantly affect binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during Boc protection.
  • Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
  • Workup Strategies: Aqueous extraction removes unreacted reagents, while column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure product. Yield improvements from 60% to >85% have been reported under optimized conditions .

Q. How do structural modifications to the pyrrolidine ring affect biological activity?

Replacing the pyrrolidine ring with piperidine reduces conformational strain but may decrease target affinity due to altered steric interactions. Introducing substituents like bromine or fluorine on the aromatic side chain (e.g., 3-bromobenzyl) enhances hydrophobic interactions with protein binding pockets. For example, analogs with fluorinated aryl groups show 10-fold higher inhibitory activity in kinase assays .

Q. What strategies resolve contradictions in NMR data for this compound?

  • Deuterated Solvents: Use of DMSO-d6 or CDCl3 eliminates solvent interference.
  • 2D NMR Techniques: HSQC and HMBC correlate 1H and 13C signals, resolving overlapping peaks (e.g., distinguishing pyrrolidine CH2 from aminopropyl protons).
  • Variable Temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., ring puckering) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking: Software like AutoDock Vina models binding modes to receptors (e.g., GPCRs or kinases).
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories).
  • Free Energy Calculations: MM-PBSA/GBSA methods estimate binding free energies (ΔG ~ -8 to -10 kcal/mol for high-affinity analogs) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays).
  • Purity Verification: Re-analyze compounds via LC-MS to rule out degradation products.
  • Orthogonal Validation: Confirm results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics (e.g., kon/koff rates) .

Tables for Key Comparisons

Structural Feature Impact on Reactivity/Bioactivity Reference
tert-Butyl carbamateEnhances stability; deprotection under acidic conditions
3-Aminopropyl side chainIncreases solubility and nucleophilic reactivity
Bromophenyl substituentEnhances hydrophobic target interactions

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